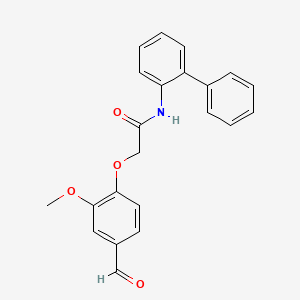

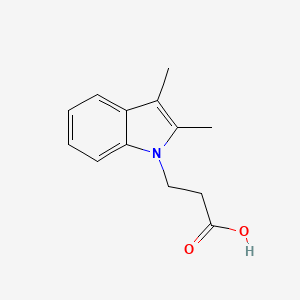

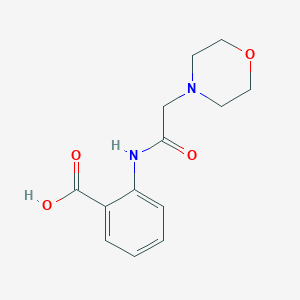

2-巯基-3-(3-甲氧基丙基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one and related compounds has been explored in several studies. A series of 2-substituted mercapto-4(3H)-quinazolinones were synthesized and evaluated for their biological activities . Similarly, other research has focused on synthesizing novel 2-mercapto-3-(substitutedmethylamino)quinazolin-4(3H)-ones, which have shown significant analgesic, anti-inflammatory, and antibacterial activities . The synthesis process often involves the use of chloroacetic acid, bromopropanoic acid, or other reagents to introduce various substituents into the quinazolinone scaffold .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. In one study, a quinoline derivative incorporating a 5-mercapto-1-substituted tetrazole was synthesized and its structure was confirmed using various spectroscopic techniques and single crystal X-ray diffraction . Although not directly related to the compound , this study highlights the importance of structural analysis in understanding the properties of quinazolinone derivatives.

Chemical Reactions Analysis

The reactivity of 2-mercapto-4-aryl 4H-1,2,3,4,5,6-hexahydrobenzo[h]quinazolines has been investigated, showing that these compounds can undergo reactions with chloroacetic acid and aromatic aldehydes to yield various thiazoloquinazoline derivatives . This demonstrates the versatility of the quinazolinone core in chemical transformations, which is relevant for the modification and optimization of pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the presence of a mercapto group and other substituents can significantly affect the compound's solubility, stability, and reactivity. The thermal behavior of a tetrazole-incorporated quinoline analog was studied using TGA and DSC techniques, providing insight into the stability and decomposition patterns of these compounds . Although specific data on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is not provided, these studies offer a general understanding of the properties that can be expected from similar quinazolinone derivatives.

科学研究应用

化学性质和合成

喹唑啉衍生物,包括2-巯基-3-(3-甲氧基丙基)喹唑啉-4(3H)-酮,以其广泛的生物学性质和在药物化学中的应用而闻名。由于其稳定性,喹唑啉核允许引入各种生物活性基团,从而产生对金黄色葡萄球菌、枯草杆菌和大肠杆菌等病原体具有显著抗菌活性的化合物。研究人员一直致力于这些化合物的新合成方法,突出了喹唑啉骨架在新药物代理开发中的重要性 (Tiwary et al., 2016)。

生物活性

喹唑啉及其衍生物,包括2-巯基-3-(3-甲氧基丙基)喹唑啉-4(3H)-酮,是一类具有广泛生物活性的重要化合物。这些活性涵盖了抗肿瘤、抗微生物、抗炎和抗氧化等性质。喹唑啉核的多功能性已被用于设计和合成旨在满足各种治疗需求的化合物,包括应对抗生素耐药性和探索药物开发的新途径 (Shang et al., 2018)。

药物化学和药物开发

在药物化学领域,喹唑啉衍生物以其抗癌性质而闻名,是一类具有广泛生物活性的化合物。这些化合物,包括2-巯基-3-(3-甲氧基丙基)喹唑啉-4(3H)-酮,已被研究其作为抗癌药物的潜力,展示了对各种癌症类型的有希望的活性。在药物开发中继续探索喹唑啉衍生物是一个富有研究价值的领域,正在进行的研究旨在发现具有改进疗效和安全性能的新型治疗剂 (Ravez et al., 2015)。

光电应用

有趣的是,喹唑啉衍生物在药物化学之外也有应用,包括在光电子领域。对喹唑啉和嘧啶衍生物的研究揭示了它们在电子器件、发光元件和光电转换元件材料开发中的潜力。将喹唑啉并入π-扩展共轭体系对于创造新型光电材料非常有价值,突显了喹唑啉衍生物在各种科学和工业应用中的多功能性 (Lipunova et al., 2018)。

属性

IUPAC Name |

3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-16-8-4-7-14-11(15)9-5-2-3-6-10(9)13-12(14)17/h2-3,5-6H,4,7-8H2,1H3,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPHWZNAXDTNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367434 |

Source

|

| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one | |

CAS RN |

216880-47-6 |

Source

|

| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

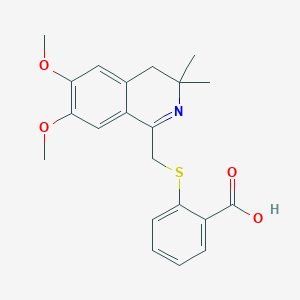

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)